molecular formula C14H17N3OS B6623951 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide

2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide

Cat. No.: B6623951
M. Wt: 275.37 g/mol
InChI Key: MPWBNERYSKSHGK-UHFFFAOYSA-N
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Description

2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide is a synthetic organic compound that features an imidazole ring and a phenyl group with a methylsulfanyl substituent

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-17-10-15-9-12(17)7-14(18)16-8-11-3-5-13(19-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWBNERYSKSHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(=O)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process involving the condensation of glyoxal, ammonia, and an aldehyde. The specific conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .

  • Attachment of the Phenyl Group: : The phenyl group with a methylsulfanyl substituent can be introduced via a nucleophilic substitution reaction. This involves reacting a halogenated phenyl compound with a thiol under basic conditions to form the methylsulfanylphenyl derivative.

  • Coupling Reaction: : The final step involves coupling the imidazole derivative with the methylsulfanylphenyl derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the imidazole ring or the phenyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced under acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Halogens (e.g., bromine), nitro compounds, acidic catalysts

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives, hydrogenated phenyl groups

    Substitution: Halogenated or nitro-substituted imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It may also serve as a ligand in the study of metalloproteins.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In industry, the compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and agrochemicals. It can also be used in material science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The phenyl group with the methylsulfanyl substituent can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylimidazol-4-yl)-N-phenylacetamide: Lacks the methylsulfanyl group, resulting in different reactivity and biological activity.

    2-(3-methylimidazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, affecting its chemical properties and applications.

Uniqueness

The presence of the methylsulfanyl group in 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide provides unique chemical reactivity, particularly in oxidation reactions. This functional group also enhances the compound’s potential interactions with biological targets, making it a valuable molecule for research and development.

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